molecular formula C14H12N4O4 B3005844 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946204-99-5

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B3005844
CAS No.: 946204-99-5
M. Wt: 300.274
InChI Key: HOTPTYRHPIRKSC-UHFFFAOYSA-N
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Description

N-(5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring two pharmacologically relevant rings: a 3-methylisoxazole moiety linked via a carboxamide group to a 1,3,4-oxadiazole substituted with a 3-methoxyphenyl group. The 1,3,4-oxadiazole core is known for metabolic stability and hydrogen-bonding capabilities, while the isoxazole ring contributes to bioactivity modulation .

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-8-6-11(22-18-8)12(19)15-14-17-16-13(21-14)9-4-3-5-10(7-9)20-2/h3-7H,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTPTYRHPIRKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole and isoxazole intermediates. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The isoxazole ring can be synthesized through the reaction of β-keto esters with hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural components allow for interactions with biological targets, making it a candidate for drug discovery.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For instance, compounds with similar oxadiazole structures have been reported to inhibit cell proliferation in various cancer cell lines, suggesting that N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide could be evaluated for similar effects .

Antimicrobial Properties

Oxadiazole derivatives have also been explored for their antimicrobial activities. The presence of the methoxyphenyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert antimicrobial effects .

Material Science

In material science, compounds like this compound are being investigated for their potential use in organic electronics and photonic devices.

Fluorescent Materials

The incorporation of oxadiazole moieties into polymer matrices has led to the development of fluorescent materials. These materials are useful in applications such as organic light-emitting diodes (OLEDs) and solar cells due to their favorable electronic properties .

Sensors

Research has indicated that oxadiazole-based compounds can be utilized in sensor technologies. Their ability to undergo changes in fluorescence upon binding to specific ions or molecules makes them suitable candidates for developing sensors for environmental monitoring or biomedical applications .

Biological Studies

The biological implications of this compound extend beyond pharmacological applications.

Mechanistic Studies

Studies focusing on the mechanistic pathways influenced by this compound can provide insights into its biological activity. Understanding how it interacts at a molecular level with various biological targets can aid in optimizing its structure for enhanced efficacy .

In Vivo Studies

Preclinical studies using animal models can help determine the pharmacokinetics and pharmacodynamics of this compound. Such studies are crucial for assessing its safety profile and therapeutic potential before advancing to clinical trials .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInduction of apoptosis in cancer cell lines
Antimicrobial PropertiesEnhanced lipophilicity leading to better membrane penetration
Fluorescent MaterialsDevelopment of OLEDs using oxadiazole derivatives
Sensor ApplicationsChanges in fluorescence for ion detection
Mechanistic InsightsInteraction pathways with biological targets
PharmacokineticsSafety profile assessment in animal models

Mechanism of Action

The mechanism of action of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Bioactivity Notes
N-(5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)-3-Methylisoxazole-5-Carboxamide C₁₄H₁₂N₄O₄ 308.27 (calculated) 3-Methoxyphenyl, Oxadiazole Not reported Likely modulates kinase/enzyme targets
N-(3-Hydroxyphenyl)-5-Methylisoxazole-3-Carboxamide C₁₁H₁₀N₂O₃ 218.21 3-Hydroxyphenyl Not reported Acute toxicity (H302, H315)
9-(5-Amino-3-Methylisoxazol-4-yl)-5-Methoxy-...-1H-Xanthen-1-One (11i) C₂₀H₁₉N₃O₃ 349.39 Xanthenone, Methoxy 210–211 Rigid, planar structure
2-Phenyl-1,3,4-Oxadiazole Derivatives Varies 250–400 Aryl, Triazole 150–250 Strong π-π interactions

Research Implications and Limitations

  • Synthesis : The target compound’s 1,3,4-oxadiazole ring may require cyclization under acidic conditions (e.g., POCl3), similar to methods in , while the isoxazole-carboxamide linkage could adopt strategies from .
  • Bioactivity : The methoxyphenyl group may confer improved blood-brain barrier penetration compared to hydroxylated analogs , though direct toxicity data are lacking.
  • Limitations : Experimental data (e.g., IC50, solubility) for the target compound are absent in the provided evidence; inferences are based on structural analogs.

Biological Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a synthetic compound that falls under the category of oxadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Structural Overview

The compound features a complex structure comprising an oxadiazole ring linked to a methoxyphenyl group and a methylisoxazole moiety. This configuration is crucial for its biological activity as it allows for various interactions with biological targets.

Anticancer Activity

Research has indicated that oxadiazole derivatives possess significant anticancer properties. A study evaluated the cytotoxic effects of various isoxazole derivatives on human promyelocytic leukemia cells (HL-60). The results showed that certain derivatives exhibited IC50 values ranging from 86 to 755 μM, indicating varying levels of cytotoxicity. Specifically, compounds with similar structural features to this compound were noted for their ability to induce apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. In one study, various synthesized compounds were tested against Gram-positive and Gram-negative bacteria using the serial dilution method. Compounds structurally related to this compound showed promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The most active compounds were found to have minimal inhibitory concentrations (MICs) in the low micromolar range .

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives have also been documented. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, derivatives similar to this compound have been shown to reduce levels of TNF-alpha and IL-6 in vitro .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound may trigger apoptotic pathways by modulating the expression of Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase in cancer cell lines.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses and cancer progression.

Data Summary

Biological ActivityAssessed ModelsKey Findings
Anticancer HL-60 cellsIC50 values: 86–755 μM; apoptosis induction observed
Antimicrobial Various bacteriaEffective against S. aureus and E. coli; MICs in low micromolar range
Anti-inflammatory Cytokine assaysReduced TNF-alpha and IL-6 levels in vitro

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Cytotoxicity Assessment : A study conducted by researchers evaluated the cytotoxic effects on various cancer cell lines and found significant activity correlating with structural modifications similar to those present in the target compound.
  • Antimicrobial Screening : Another study focused on synthesizing new oxadiazole derivatives and assessing their antimicrobial efficacy against a panel of pathogens, demonstrating that modifications could enhance bioactivity.

Q & A

Q. Q1. What synthetic routes are commonly used to prepare N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves cyclization and coupling steps. For example:

  • Step 1: Synthesis of the oxadiazole ring via hydrazide intermediates. Hydrazides are prepared from ester precursors (e.g., methyl 3-methoxybenzoate) through hydrazination .
  • Step 2: Formation of the isoxazole-carboxamide moiety via coupling reactions. For instance, 3-methylisoxazole-5-carboxylic acid is activated (e.g., using HATU or EDC) and coupled with the oxadiazole-2-amine intermediate .
  • Characterization: Intermediates are validated using 1H/13C NMR (e.g., δ=7.51 ppm for aromatic protons in oxadiazole derivatives) and HRMS (e.g., [M+H]+ calculated vs. observed mass accuracy <5 ppm) .

Q. Q2. How can researchers confirm the structural integrity of the final compound using spectroscopic techniques?

Methodological Answer:

  • 1H NMR: Key signals include aromatic protons from the 3-methoxyphenyl group (δ=6.8–7.5 ppm), the isoxazole methyl group (δ=2.24 ppm), and carboxamide NH (δ=10.36 ppm, broad) .
  • 13C NMR: Peaks for carbonyl groups (e.g., 169.9 ppm for carboxamide) and oxadiazole carbons (145–159 ppm) .
  • IR Spectroscopy: Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N stretch (~1600 cm⁻¹) .

Advanced Research Questions

Q. Q3. What strategies are effective in resolving contradictions in biological activity data (e.g., inconsistent IC50 values) across assays?

Methodological Answer:

  • Assay Standardization: Ensure consistent reagent concentrations (e.g., mitochondrial isolation buffer: 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) .
  • Control for Solubility: Use DMSO at ≤1% (v/v) to avoid solvent interference. Pre-test solubility via dynamic light scattering .
  • Data Normalization: Normalize activity to reference inhibitors (e.g., CsA for mitochondrial assays) and report results as mean ± SEM across ≥3 replicates .

Q. Q4. How can computational methods guide the optimization of this compound’s bioactivity against specific targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., AlaDH or kinase domains). Focus on hydrogen bonding with the carboxamide group and π-π stacking of the oxadiazole ring .
  • QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends. For example, 4-chlorophenyl derivatives show enhanced antimicrobial potency .

Q. Q5. What protocols are recommended for assessing mitochondrial toxicity in cell-based studies?

Methodological Answer:

  • Mitochondrial Isolation: Use differential centrifugation (e.g., 600g for 10 min to remove debris, 10,000g for 10 min to pellet mitochondria) from mouse liver .
  • Respiration Assays: Monitor oxygen consumption (Oroboros O2k) with substrates like glutamate/malate. Test inhibition using FCCP (uncoupler) and compound concentrations (1–100 μM) .
  • Membrane Potential: Use fluorescent probes (e.g., Rh123) and validate with positive controls (e.g., verapamil) .

Q. Q6. How can researchers address low synthetic yields during the coupling of the isoxazole and oxadiazole moieties?

Methodological Answer:

  • Optimize Coupling Conditions: Use triethylamine in anhydrous dioxane to activate the carboxylic acid. Increase reaction time (e.g., 24 hr at 25°C) and monitor via TLC .
  • Purification: Employ column chromatography (silica gel, 5% MeOH in DCM) or recrystallization (ethanol/DMF mixture) to isolate the product .

Q. Q7. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Hazard Mitigation: Wear nitrile gloves and goggles due to skin/eye irritation risks (GHS Category 2). Use fume hoods to avoid inhalation (H335) .
  • First Aid: For accidental exposure, rinse eyes with water for 15 min and seek medical evaluation. Provide SDS to healthcare providers .

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